5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde
Overview
Description
5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
- Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, structurally similar to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit interesting hydrogen bonding properties that could be relevant in the study of molecular interactions and crystallography (Ali, Halim, & Ng, 2005).
Synthetic Applications and Chemical Reactions
- Compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, similar in structure, are versatile electrophiles and can be used for the synthesis of trisubstituted indole derivatives, demonstrating the potential utility in organic synthesis (Yamada et al., 2009).
- The ability of 1-methoxyindole-3-carbaldehyde to react regioselectively with various nucleophiles indicates its utility in the preparation of substituted indole derivatives, suggesting its use in the synthesis of complex organic molecules (Yamada et al., 2012).
Biological and Pharmacological Potential
- Indole derivatives, including those structurally related to this compound, have been studied for their antimitotic activities in cancer cells, indicating potential applications in cancer research and therapy (Kaufmann et al., 2007).
- The design of compounds like KAD22, derived from related indole carbaldehydes, as potential dopamine D2 receptor agonists with antioxidant activity for Parkinson’s disease treatment, illustrates the potential pharmacological applications of such compounds (Kaczor et al., 2021).
Natural Occurrence and Isolation
- Isolation of new indole alkaloids from natural sources like Cleome droserifolia, which include derivatives of indole carbaldehydes, highlights the presence and significance of these compounds in nature (Hussain et al., 2015).
Properties
IUPAC Name |
5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKINGQXIOYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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